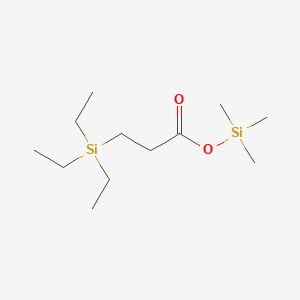
Trimethylsilyl 3-(triethylsilyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyl 3-(triethylsilyl)propanoate is an organosilicon compound characterized by the presence of both trimethylsilyl and triethylsilyl groups. These groups are bonded to a propanoate backbone, making the compound unique in its structure and properties. Organosilicon compounds like this one are known for their chemical inertness and large molecular volume, which make them useful in various applications, including as intermediates in organic synthesis and as reference standards in nuclear magnetic resonance (NMR) spectroscopy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 3-(triethylsilyl)propanoate typically involves the reaction of a propanoate derivative with trimethylsilyl and triethylsilyl reagents. One common method is the esterification of 3-(trimethylsilyl)propanoic acid with triethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the precise addition of reagents and control of reaction conditions is common. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylsilyl 3-(triethylsilyl)propanoate can undergo various chemical reactions, including:
Oxidation: The silyl groups can be oxidized to form silanols.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The silyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the silyl groups.
Major Products Formed
Oxidation: Silanols and carboxylic acids.
Reduction: Alcohols and silanes.
Substitution: Various substituted propanoates depending on the nucleophile used.
Applications De Recherche Scientifique
Trimethylsilyl 3-(triethylsilyl)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of functional groups and as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including silicones and polymers.
Mécanisme D'action
The mechanism of action of Trimethylsilyl 3-(triethylsilyl)propanoate involves the interaction of its silyl groups with various molecular targets. The trimethylsilyl and triethylsilyl groups can act as protecting groups for reactive functional groups, preventing unwanted side reactions during chemical synthesis. Additionally, these silyl groups can enhance the volatility and solubility of the compound, making it more amenable to analysis by techniques such as gas chromatography and mass spectrometry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilylpropanoic acid: Contains a trimethylsilyl group but lacks the triethylsilyl group.
Triethylsilylpropanoic acid: Contains a triethylsilyl group but lacks the trimethylsilyl group.
Tetramethylsilane: Contains four methyl groups bonded to silicon but lacks the propanoate backbone.
Uniqueness
Trimethylsilyl 3-(triethylsilyl)propanoate is unique due to the presence of both trimethylsilyl and triethylsilyl groups, which confer distinct chemical properties. This dual silyl substitution enhances its utility in various applications, particularly in organic synthesis and analytical chemistry, where the combination of stability, volatility, and reactivity is advantageous .
Propriétés
Numéro CAS |
58566-94-2 |
|---|---|
Formule moléculaire |
C12H28O2Si2 |
Poids moléculaire |
260.52 g/mol |
Nom IUPAC |
trimethylsilyl 3-triethylsilylpropanoate |
InChI |
InChI=1S/C12H28O2Si2/c1-7-16(8-2,9-3)11-10-12(13)14-15(4,5)6/h7-11H2,1-6H3 |
Clé InChI |
MXJDWVVROVRWKD-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)CCC(=O)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14610982.png)
![N-{3-[(Butan-2-yl)oxy]phenyl}-2-iodobenzamide](/img/structure/B14610988.png)

![{2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14610997.png)



![3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine](/img/structure/B14611010.png)

![Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]-](/img/structure/B14611027.png)


![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)pyrrolidine](/img/structure/B14611047.png)
